Cas no 120153-60-8 ([(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine)

Technical Introduction: [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine is a tertiary amine derivative featuring a furan ring and an allyl group, offering versatile reactivity for synthetic applications. The furan moiety provides a heterocyclic scaffold conducive to further functionalization, while the allyl group enhances its utility in nucleophilic substitutions or cyclization reactions. This compound is particularly valuable in medicinal chemistry and materials science, where its structural motifs can serve as intermediates for bioactive molecules or polymer precursors. Its balanced lipophilicity and electron-rich nature make it suitable for catalysis or ligand design. Storage under inert conditions is recommended to preserve stability.
[(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine structure
120153-60-8 structure
商品名:[(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
CAS番号:120153-60-8
MF:C9H13NO
メガワット:151.206
CID:2891829
PubChem ID:14174690

[(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine 化学的及び物理的性質

名前と識別子

    • (furan-2-ylmethyl)(methyl)prop-2-en-1-ylamine
    • VEA15360
    • [(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
    • EN300-706081
    • 120153-60-8
    • [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
    • インチ: InChI=1S/C9H13NO/c1-3-6-10(2)8-9-5-4-7-11-9/h3-5,7H,1,6,8H2,2H3
    • InChIKey: SWCNKXHWOFFXIP-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 151.099714038Da
  • どういたいしつりょう: 151.099714038Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 16.4Ų

[(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01C81X-5g
[(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
120153-60-8 95%
5g
$2984.00 2023-12-16
Aaron
AR01C81X-50mg
[(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
120153-60-8 90%
50mg
$265.00 2025-02-09
A2B Chem LLC
AW48825-50mg
[(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
120153-60-8 95%
50mg
$219.00 2024-04-20
A2B Chem LLC
AW48825-500mg
[(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
120153-60-8 95%
500mg
$645.00 2024-04-20
Aaron
AR01C81X-1g
[(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
120153-60-8 90%
1g
$1047.00 2025-02-09
Aaron
AR01C81X-2.5g
[(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
120153-60-8 95%
2.5g
$2025.00 2023-12-16
Aaron
AR01C81X-100mg
[(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
120153-60-8 90%
100mg
$379.00 2025-02-09
1PlusChem
1P01C7TL-500mg
[(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
120153-60-8 95%
500mg
$778.00 2023-12-26
Ambeed
A1124264-100mg
N-(Furan-2-ylmethyl)-N-methylprop-2-en-1-amine
120153-60-8 95% +(stabilized with TBC)
100mg
$119.0 2024-04-25
1PlusChem
1P01C7TL-2.5g
[(furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine
120153-60-8 95%
2.5g
$1859.00 2023-12-26

[(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine 関連文献

[(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amineに関する追加情報

Introduction to [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine and Its Significance in Modern Chemical Research

Compound with the CAS number 120153-60-8 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The compound, formally known as [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine, represents a unique structural motif that combines a furan ring with an amine functionality, making it a promising candidate for various applications in drug discovery and material science. This introduction delves into the molecular structure, potential applications, and the latest research findings associated with this compound.

The molecular structure of [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine is characterized by a highly functionalized backbone. The presence of a furan ring at the 2-position of the molecule introduces a significant level of electronic delocalization, which can influence its reactivity and interaction with biological targets. Additionally, the amine group and the prop-2-enyl (allyl) moiety provide further opportunities for chemical modification and functionalization, making this compound a versatile scaffold for synthetic chemists.

In recent years, there has been growing interest in exploring the pharmacological potential of furan-based compounds. The furan ring is known for its ability to interact with various biological receptors and enzymes, often leading to potent biological activity. For instance, studies have shown that furan derivatives can exhibit anti-inflammatory, antimicrobial, and antitumor properties. The compound [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine, with its unique structural features, is likely to exhibit similar properties, making it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows for diverse chemical transformations, enabling researchers to design novel derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery, where the ability to modify a lead compound can significantly enhance its therapeutic efficacy and reduce side effects.

The latest research in this area has focused on understanding the interactions between [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine and biological targets. Computational studies have been instrumental in predicting how this compound might bind to proteins and other biomolecules. These studies have revealed that the furan ring and the amine group are key regions for interaction with biological targets, suggesting that modifications in these areas could lead to enhanced binding affinity.

In addition to computational studies, experimental investigations have also provided valuable insights into the pharmacological properties of this compound. In vitro assays have shown that derivatives of [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine can inhibit the activity of certain enzymes involved in inflammatory pathways. This finding is particularly intriguing given the widespread use of anti-inflammatory drugs in treating chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to access this molecule in high yields and purity. Modern techniques such as transition metal-catalyzed reactions have been particularly useful in constructing the intricate framework of this compound. These synthetic strategies not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity.

The potential applications of [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine extend beyond pharmaceuticals. In material science, for example, furan-based compounds have been explored as components in organic electronics due to their ability to form stable conjugated systems. The presence of multiple double bonds and aromatic rings in this molecule makes it a promising candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The environmental impact of using [(Furan-2-yl)methyl](methyl)(prop-2-enenolene( propenol )]amine as a building block also deserves consideration. Given its complex structure, it is essential to develop synthetic routes that minimize waste and energy consumption. Green chemistry principles can be applied here by using sustainable solvents and catalysts that reduce environmental impact without compromising yield or purity.

In conclusion, [(Furan( propenol )]amine ) represents a structurally interesting molecule with significant potential in both pharmaceuticals and material science. Its unique combination of functional groups makes it a versatile scaffold for further chemical exploration. As research continues to uncover new applications for furan-based compounds, it is likely that this molecule will play an important role in future advancements.

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Amadis Chemical Company Limited
(CAS:120153-60-8)
A986502
清らかである:99%/99%
はかる:250mg/1g
価格 ($):181.0/487.0